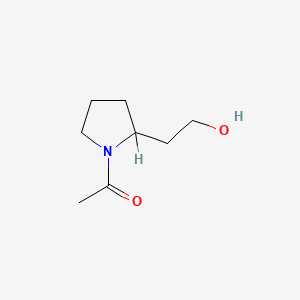

1-Acetylpyrrolidine-2-ethanol

Description

Significance of the Pyrrolidine (B122466) Scaffold in Contemporary Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules and natural products. frontiersin.orgtandfonline.com This scaffold is prevalent in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for designing molecules that can effectively interact with biological targets. nih.govresearchgate.net The stereochemistry of the pyrrolidine ring, often containing multiple chiral centers, enables the synthesis of diverse stereoisomers, each potentially exhibiting distinct biological profiles. nih.govnih.gov This structural versatility has made the pyrrolidine scaffold a favored building block in the development of new therapeutic agents targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders. tandfonline.comresearchgate.net

Overview of Acetylated Heterocycles as Research Targets

Acetylated heterocycles, which are heterocyclic compounds bearing an acetyl group, are significant targets in chemical research. The acetylation of a heterocycle can modulate its electronic properties, solubility, and ability to interact with biological molecules. ontosight.ai These compounds serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. tsijournals.comontosight.ai For instance, acetylated heterocycles like 2-acetylthiophene (B1664040) are precursors to antidepressants and fungicides. tsijournals.com The development of efficient and selective methods for the acetylation of heterocycles is an active area of research, with various catalytic systems being explored to achieve high yields and specific isomers. tsijournals.comresearchgate.netchemistryviews.org The resulting acetylated compounds are often investigated for a range of potential biological activities, including antimicrobial and anticancer properties. chemistryviews.org

Delineation of Research Objectives and Scope for 1-Acetylpyrrolidine-2-ethanol Studies

Research concerning this compound primarily focuses on its synthesis and characterization. The objectives of these studies are to establish efficient synthetic pathways and to determine the physicochemical properties of the compound. The scope of current research is largely confined to laboratory-scale synthesis and analysis, with an emphasis on its potential as a building block for more complex molecules. While compounds with similar structural features have been investigated for a variety of pharmacological effects, the specific biological activities of this compound are still an area of ongoing investigation. ontosight.ai

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below.

| Property | Value |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 94157-94-5 |

This data is compiled from publicly available chemical databases. chemicalbook.com

Synthesis of this compound

The synthesis of this compound and related structures can be approached through various chemical reactions. A common strategy involves the modification of a pre-existing pyrrolidine ring.

| Starting Material | Reagents and Conditions | Product |

| γ-Butyrolactone | Ethanolamine | 1-(2-hydroxyethyl)pyrrolidin-2-one (B1294424) |

| Pyrrolidine | Acetic anhydride (B1165640) or Acetyl chloride | 1-Acetylpyrrolidine |

This table outlines general synthetic strategies for related compounds, as specific synthesis details for this compound are not extensively published. The synthesis of the related compound 1-(2-hydroxyethyl)pyrrolidin-2-one has been achieved through the lactamization of γ–butyrolactone with ethanolamine. researchgate.net The acetylation of the pyrrolidine nitrogen is a common transformation. ontosight.ai

Research Applications and Findings

Currently, the primary research application of this compound is as a chemical intermediate. Its bifunctional nature, possessing both a hydroxyl group and an acetylated amine within a chiral scaffold, makes it a potentially valuable building block for the synthesis of more complex molecules.

Detailed research findings on the specific biological activities of this compound are limited in publicly accessible literature. However, the broader class of pyrrolidine derivatives has been extensively studied. These studies have revealed a wide range of biological activities, including but not limited to, antiviral, antibacterial, antifungal, and anticancer properties. frontiersin.org The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the acetyl carbonyl group) in this compound suggests its potential for forming specific interactions with biological macromolecules, a key aspect in the design of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94157-94-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3 |

InChI Key |

YFIUCVYOKJUGSF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCC1CCO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetylpyrrolidine 2 Ethanol and Analogs

De Novo Synthetic Routes to the Pyrrolidine (B122466) Core

The foundational step in the synthesis of 1-acetylpyrrolidine-2-ethanol is the construction of the pyrrolidine ring. This can be achieved through various strategies, prominently featuring the use of chiral precursors like L-proline or through cyclization reactions of acyclic precursors.

Strategies Utilizing L-Proline as a Chiral Building Block

L-proline, a naturally occurring amino acid, serves as an invaluable and cost-effective chiral starting material for the stereoselective synthesis of 2-substituted pyrrolidines. mdpi.com The inherent chirality of L-proline allows for the production of enantiomerically pure target molecules, a critical aspect in the synthesis of pharmaceutical compounds.

A primary strategy involves the reduction of the carboxylic acid functionality of L-proline or its esters to a hydroxymethyl group, yielding (S)-pyrrolidin-2-ylmethanol, commonly known as L-prolinol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). mdpi.com The resulting L-prolinol is a direct precursor to 2-pyrrolidineethanol.

The general synthetic pathway can be summarized as follows:

| Starting Material | Reagents and Conditions | Product |

| L-proline | 1. Esterification (e.g., SOCl₂, MeOH) 2. Reduction (e.g., LiAlH₄, THF) | (S)-pyrrolidin-2-ylmethanol (L-prolinol) |

| N-protected L-proline | Reduction (e.g., BH₃·THF) | N-protected (S)-pyrrolidin-2-ylmethanol |

The use of N-protected proline derivatives, such as with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group, is common to prevent side reactions and to control the reactivity of the nitrogen atom during subsequent synthetic steps.

Construction of the Pyrrolidine Ring System via Cyclization Reactions

An alternative to starting with a pre-existing pyrrolidine ring is to construct it from an acyclic precursor through an intramolecular cyclization reaction. These methods offer flexibility in introducing various substituents onto the pyrrolidine core.

One common approach is the intramolecular cyclization of amino alcohols. For the synthesis of 2-substituted pyrrolidines, this typically involves the cyclization of a 4-amino-1-alkanol derivative. The hydroxyl group is often converted into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic attack by the amine.

Another powerful strategy is the use of intramolecular aminopalladation, where a palladium catalyst facilitates the cyclization of an unsaturated amine. This method can lead to the formation of vinyl-substituted pyrrolidines, which can be further functionalized.

Biocatalytic approaches have also emerged, utilizing transaminases to catalyze the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.govresearchgate.netacs.org The enzyme facilitates the introduction of an amino group, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring with high enantiomeric excess. nih.govresearchgate.netacs.org

Introduction and Modification of Functional Groups

Once the pyrrolidine core with the desired C-2 substituent is in hand, the synthesis of this compound requires the introduction of the N-acetyl group and the ethanol (B145695) moiety, followed by any further derivatization to create analogs.

N-Acetylation Strategies and Conditions

The N-acetylation of the pyrrolidine nitrogen is a straightforward and common transformation. This is typically achieved by treating the secondary amine of the pyrrolidine ring with an acetylating agent.

Commonly used acetylating agents and conditions include:

For the synthesis of N-acetyl-L-proline, a common method involves the reaction of L-proline with acetic anhydride (B1165640) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as methanol, followed by refluxing. chemicalbook.com A similar approach can be applied to 2-pyrrolidineethanol. The chemoselectivity of the N-acetylation over O-acetylation of the hydroxyl group in 2-pyrrolidineethanol is a key consideration. Under basic or neutral conditions, the more nucleophilic nitrogen atom is preferentially acetylated.

Introduction of the Ethanol Moiety at C-2

The synthesis of the 2-ethanol side chain can be achieved through the reduction of a C-2 ester group. As mentioned in section 2.1.1, the reduction of L-proline or its esters directly yields (S)-pyrrolidin-2-ylmethanol. To obtain the ethanol side chain, one could start with a proline derivative that already contains a two-carbon extension at the C-2 position, such as a 2-acetic acid ester, and then reduce the ester to the primary alcohol.

Alternatively, the synthesis can proceed from a precursor like N-substituted-2-(carbomethoxy)pyrrolidine, which can be reacted with a Grignard reagent such as methyl magnesium iodide to form the corresponding N-substituted-2-acetylpyrrolidine. nih.gov Subsequent reduction of the acetyl group would yield the desired ethanol moiety.

Chemical Derivatization for Analog Synthesis

The this compound scaffold offers several points for chemical modification to generate a library of analogs. The primary sites for derivatization are the hydroxyl group of the ethanol side chain and the pyrrolidine ring itself.

Modification of the Hydroxyl Group: The primary alcohol of the ethanol moiety can be a versatile handle for further reactions.

Esterification: The hydroxyl group can be esterified with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to introduce a wide range of ester functionalities.

Etherification: Ether analogs can be prepared through Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization, such as reductive amination of the aldehyde or amide coupling of the carboxylic acid.

Modification of the Pyrrolidine Ring: While derivatization of the N-acetyl group is less common, modifications to the pyrrolidine ring can be achieved by starting with appropriately substituted proline analogs (e.g., 4-hydroxyproline) before the core synthesis begins. This allows for the introduction of substituents at other positions on the pyrrolidine ring, leading to a diverse set of analogs. For instance, the synthesis of novel 3,4-disubstituted pyrrolidine acid analogs has been reported as potent dual PPARα/γ agonists. nih.gov

Stereoselective Synthesis Approaches and Enantiomer Preparation

The synthesis of specific stereoisomers of pyrrolidine derivatives is crucial for their application in fields such as pharmaceuticals, where biological activity is often dependent on the exact three-dimensional structure of the molecule. mdpi.comnih.gov Stereoselective synthesis methods for compounds like this compound and its analogs can be broadly categorized into two main groups: those that utilize a pre-existing chiral pyrrolidine ring and those that construct the ring from acyclic precursors in a stereocontrolled manner. mdpi.comnih.gov

A common strategy involves starting with readily available chiral molecules, such as the amino acid L-proline or its derivatives like trans-4-hydroxy-L-proline. mdpi.comresearchgate.net These precursors provide a foundational chiral center from which the rest of the molecule can be built. For instance, (S)-pyrrolidin-2-ylmethanol, a closely related structure, can be prepared by the reduction of proline, establishing the stereochemistry at the C2 position early in the synthetic sequence. researchgate.net

Asymmetric catalysis is another powerful tool for establishing stereocenters during the synthesis of the pyrrolidine ring. One notable example is the [3+2] cycloaddition reaction between an imino ester and an alkene. acs.org The use of a chiral catalyst, such as a complex of silver acetate and a cinchona alkaloid like hydroquinine, can induce high levels of enantioselectivity, leading to the formation of one enantiomer in preference to the other. acs.org This method allows for the construction of highly substituted pyrrolidines with excellent control over the stereochemistry. acs.org

Diastereoselective methods are also employed, where a chiral auxiliary on an acyclic precursor directs the stereochemical outcome of a cyclization reaction. For example, chiral N-allyl oxazolidines, derived from natural amino acids, can undergo a tandem hydrozirconation and Lewis acid-mediated cyclization to form substituted pyrrolidines with high diastereoselectivity. nih.gov

Once a racemic or diastereomeric mixture is formed, resolution techniques can be used to separate the desired enantiomer. Enzymatic resolution using lipases, for instance, can selectively acylate one enantiomer of an aminomethylpyrrolidine derivative, allowing the unreacted enantiomer to be isolated in high optical purity. google.com Another classical method is the formation of diastereomeric salts by reacting the racemic compound with a chiral acid. google.com The resulting diastereomers often have different solubilities, enabling their separation by crystallization.

| Method | Chiral Source/Catalyst | Key Transformation | Outcome |

| Chiral Pool Synthesis | L-proline | Reduction of carboxylic acid | Enantiopure pyrrolidine core |

| Asymmetric Catalysis | Silver acetate / Hydroquinine | [3+2] Cycloaddition | High enantiomeric control (up to 87% ee) acs.org |

| Diastereoselective Cyclization | Chiral N-allyl oxazolidines | Hydrozirconation-cyclization | Diastereoselective pyrrolidine formation nih.gov |

| Enzymatic Resolution | Lipases (e.g., Pseudomonas cepacia) | Selective N-acylation | Separation of enantiomers google.com |

| Diastereomeric Salt Formation | Chiral acid | Crystallization | Separation of enantiomers google.com |

Optimization of Synthetic Pathways and Yields

The optimization of synthetic routes is critical for developing efficient, cost-effective, and scalable processes for producing this compound and its analogs. This involves a systematic investigation of various reaction parameters to maximize the yield of the desired product while minimizing the formation of by-products.

A key aspect of optimization is the choice of solvent. The solvent can significantly influence reaction rates and selectivity. beilstein-journals.org For instance, in the synthesis of certain pyrrolidine-2,3-diones, changing the solvent from glacial acetic acid to ethanol resulted in a dramatic increase in product yield. beilstein-journals.org The optimal solvent is typically determined through screening various options under controlled conditions.

The stoichiometry of reactants is another crucial factor. Adjusting the ratio of the starting materials can drive the reaction towards the desired product and improve yields. In a multi-component reaction to form a 3-pyrrolin-2-one derivative, increasing the amount of one reactant from 1 to 1.5 equivalents led to a notable improvement in the yield of the final product. beilstein-journals.org

Reaction conditions such as temperature and reaction time must also be carefully controlled. For enzymatic resolutions, reaction times can range from 24 to 172 hours to achieve optimal conversion and enantiomeric excess. google.com In other reactions, temperature can affect not only the rate but also the selectivity, with lower temperatures sometimes favoring the formation of a specific isomer.

Strategies aimed at altering redox-cofactor coupling in metabolic pathways, while typically applied to biotechnological production, highlight the importance of managing electron balance in chemical reactions to reduce by-product formation and maximize the flow of reactants to the desired product. nih.gov

| Parameter | Example of Optimization | Effect on Synthesis |

| Solvent | Changing from glacial acetic acid to ethanol in a pyrrolidine synthesis beilstein-journals.org | Dramatic increase in product yield |

| Reactant Ratio | Increasing a reactant from 1 to 1.5 equivalents beilstein-journals.org | Increased yield from 70% to 77% |

| Catalyst/Reagent | Using lithium triethylborohydride for ketone reduction mdpi.com | High stereoselectivity and improved yield |

| Reaction Time | Extending time for enzymatic resolution (24-172 hours) google.com | Optimized conversion and enantiomeric excess |

| Intermediate Purification | Synthesis designed to have crystalline intermediates acs.org | Efficient purification and high purity of final product |

Enzymatic and Biosynthetic Pathways of Acetylated Pyrrolidine Ring Systems

Natural Occurrence and Biological Sources of Related Acetylated Pyrrolidines

Acetylated pyrrolidine (B122466) compounds are not synthesized by a single class of organisms but are found across different kingdoms of life, highlighting their evolutionary significance. They are predominantly classified as alkaloids, which are naturally occurring organic compounds containing nitrogen. nih.gov

The pyrrolidine ring structure is a key component of numerous natural alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.org These compounds are found in a wide variety of plant species, with families like Asteraceae, Boraginaceae, and Fabaceae being prominent producers of pyrrolizidine (B1209537) alkaloids, a related class of compounds. nih.gov The structural diversity of these alkaloids is often enhanced by modifications such as hydroxylation and acetylation. nih.gov

Beyond the plant kingdom, microorganisms are a rich source of acetylated pyrrolidines. The well-known antibiotic anisomycin (B549157), a monohydroxypyrrolidine alkaloid, is produced by various bacteria of the Streptomyces genus, including Streptomyces griseus. nih.gov Fungi are also significant producers; for instance, potentially bioactive pyrrolidine alkaloids like aegyptolidine A and B have been isolated from Aspergillus species. nih.gov Furthermore, a marine-derived pyrrolidine alkaloid, scalusamide A, was isolated from a cultured broth of the fungus Penicillium citrinum. nih.gov

While direct natural sources of 1-Acetylpyrrolidine-2-ethanol are not extensively documented, the widespread occurrence of structurally related N-acetylated and C-acetylated pyrrolidines in nature suggests that the biosynthetic motifs required for its formation are present in various biological systems.

Identification of Precursors and Intermediate Metabolites

The biosynthesis of the pyrrolidine ring is a well-established metabolic process that begins with common amino acid precursors. The pathways converge on the formation of a key cyclic intermediate, which then serves as a scaffold for further modifications, including acetylation.

The formation of the pyrrolidine ring primarily originates from the amino acids L-ornithine, L-proline, and L-glutamic acid. researchgate.net L-ornithine is often considered the main precursor in many organisms. nih.gov

The metabolic network connecting these amino acids is crucial for pyrrolidine biosynthesis. frontiersin.org Ornithine aminotransferase catalyzes the reversible transamination of L-ornithine to produce Δ1-pyrroline-5-carboxylate (P5C), which is a direct precursor to proline. nih.govnih.gov Glutamate (B1630785) can also be converted to P5C, establishing it as another important starting point for proline and pyrrolidine synthesis. nih.gov In aromatic rice, it has been observed that supplementing with ornithine, glutamate, and proline can increase the production of 2-acetyl-1-pyrroline (B57270), a related flavor compound, indicating their roles as precursors. researchgate.net The pyrrolidine ring of the amino acid proline itself is a fundamental building block and is essential for the structure of many proteins and enzymes. nih.gov

| Amino Acid Precursor | Role in Pyrrolidine Ring Biosynthesis | Key Intermediate Formed |

|---|---|---|

| L-Ornithine | Primary precursor, converted via transamination. nih.govnih.gov | Δ1-pyrroline-5-carboxylate (P5C) |

| L-Glutamic Acid | Serves as a precursor, can be converted to P5C. nih.gov | Δ1-pyrroline-5-carboxylate (P5C) |

| L-Proline | Can be interconverted with P5C, linking its metabolism directly to other pyrrolidine precursors. researchgate.net | Δ1-pyrroline-5-carboxylate (P5C) |

The central intermediate in the biosynthesis of many pyrrolidine derivatives is Δ1-pyrroline-5-carboxylate (P5C), which exists in equilibrium with glutamic-γ-semialdehyde. nih.gov P5C can then be enzymatically reduced to proline or can serve as a precursor for other pathways.

Decarboxylation of P5C leads to the formation of 1-pyrroline (B1209420). This cyclic imine is a highly reactive molecule and a crucial branch-point intermediate. researchgate.net It is the immediate precursor to the pyrrolidine ring in many alkaloids. The biosynthesis of the potent rice flavor compound, 2-acetyl-1-pyrroline (2-AP), is thought to occur through the conversion of amino acids like proline, ornithine, and glutamate into 1-pyrroline, which then interacts with methylglyoxal. researchgate.net This highlights the role of 1-pyrroline as a key substrate for subsequent acylation or acetylation reactions that lead to the diverse array of substituted pyrrolidine compounds found in nature.

Enzymatic Mechanisms of Acetyl Group Incorporation and Pyrrolidine Formation

The construction of acetylated pyrrolidine rings is a multi-step process governed by specific classes of enzymes. These biocatalysts are responsible for both the formation of the core pyrrolidine structure and the subsequent attachment of the acetyl group.

The formation of the pyrrolidine ring from amino acid precursors involves several key enzymes. Ornithine-δ-aminotransferase facilitates the conversion of ornithine to Δ1-pyrroline-5-carboxylate (P5C). nih.gov Subsequently, pyrroline-5-carboxylate reductase can reduce P5C to proline. nih.gov In the biosynthesis of more complex pyrrolizidine alkaloids, homospermidine synthase plays a critical initial role by catalyzing the formation of homospermidine, a specific precursor. nih.gov

The incorporation of an acetyl group onto the pyrrolidine ring is typically catalyzed by acetyltransferases. These enzymes utilize an activated acetyl donor, most commonly Acetyl-CoA. In a plausible biosynthetic pathway for some pyrrolidine alkaloids, an acetyl-CoA acetyltransferase (AACT) is suggested to be involved. researchgate.net While the specific enzymes responsible for the synthesis of this compound have not been fully characterized, the general mechanism would involve the N-acetylation of a 2-ethanolpyrrolidine precursor by an N-acetyltransferase. The synthesis of related N-acetylpyrrolidine derivatives has been demonstrated in laboratory settings, often starting from L-proline (pyrrolidine-2-carboxylic acid). researchgate.net

| Enzyme | Function in Biosynthesis |

|---|---|

| Ornithine-δ-aminotransferase | Catalyzes the conversion of L-ornithine to Δ1-pyrroline-5-carboxylate (P5C). nih.gov |

| Pyrroline-5-carboxylate (P5C) Reductase | Reduces P5C to L-proline. nih.gov |

| Homospermidine Synthase (HSS) | Catalyzes the first committed step in the biosynthesis of pyrrolizidine alkaloids. nih.gov |

| Acetyl-CoA Acetyltransferase (AACT) | Putative enzyme for transferring an acetyl group to the pyrrolidine structure in some alkaloids. researchgate.net |

Microbial Biotransformation and Production Routes

Microorganisms are a prolific source of complex natural products and offer significant potential for the biotechnological production of valuable chemicals. mdpi.com Several acetylated pyrrolidine derivatives are known to be products of microbial fermentation.

As previously mentioned, the antibiotic anisomycin is a well-known example of a pyrrolidine alkaloid produced by Streptomyces species. nih.gov This demonstrates that the complete enzymatic machinery for synthesizing a functionalized and acetylated pyrrolidine ring exists within these bacteria. Similarly, various fungi produce pyrrolidine-containing compounds, indicating their capacity for this type of biosynthesis. nih.gov

The synthesis of pyrrolidine derivatives often begins with readily available precursors like proline or 4-hydroxyproline, which can be sourced from microbial fermentation. nih.gov Many complex drugs containing the pyrrolidine scaffold, such as certain antibiotics and antifungal agents, are produced via fermentation of fungi like Glarea lozoyensis or bacteria from the genus Streptomyces. mdpi.com

While the direct microbial production of this compound has not been a major focus, the existing knowledge of microbial pathways for related compounds suggests that fermentation and biotransformation are viable strategies. Engineered microbial strains could potentially be developed to produce this specific compound by introducing the necessary biosynthetic genes, a common strategy for producing industrially relevant organic acids and other chemicals. mdpi.com

Structure Activity Relationship Sar and Structural Modification Studies

Conformational Analysis and Prediction of Bioactive Conformations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For flexible molecules like 1-Acetylpyrrolidine-2-ethanol, understanding the accessible conformations and identifying the specific "bioactive" conformation—the shape the molecule adopts when it binds to its biological target—is fundamental to SAR studies. irbbarcelona.org The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific puckering can be influenced by the substituents on the ring. nih.gov

The bioactive conformation is not necessarily the lowest energy conformation in solution. ub.edu The energy cost associated with adopting the bioactive conformation must be considered during molecular recognition. irbbarcelona.org For many drug-like molecules, the bioactive conformation is typically within a few kcal/mol of the most stable solution conformer. ub.edu Various computational methods are employed to explore the conformational landscape and predict bioactive conformations. These methods range from molecular mechanics force fields to high-level quantum mechanical calculations. ub.edunih.gov The goal is to generate a representative ensemble of low-energy conformations that is likely to include the bioactive one. irbbarcelona.orgnih.gov In the case of this compound, the relative orientation of the N-acetyl group and the C-2 ethanol (B145695) side chain is crucial and is determined by the ring's pucker and rotation around the C-N and C-C single bonds.

Impact of N-1 Acetyl Group on Biological Interactions and Reactivity

The N-1 acetyl group is a key structural feature that significantly influences the biological profile of pyrrolidine derivatives. This group can participate in crucial hydrogen bonding interactions with biological targets, acting as a hydrogen bond acceptor via its carbonyl oxygen. The presence and orientation of this group can be critical for binding affinity and specificity.

| Compound Type | Substitution at N-1 | Relative Inhibitory Potency | Reference |

|---|---|---|---|

| Pyrrolidine Analogue A | N-Acetylamino | Potent Inhibition | nih.gov |

| Pyrrolidine Analogue B | N-Amino (unacetylated) | Activity Lost | nih.gov |

| N-(benzyl)-2-acetylpyrrolidine | N-Benzyl | IC50 = 0.52 mM (α-glucosidase) | nih.govresearchgate.net |

| N-(tosyl)-2-acetylpyrrolidine | N-Tosyl | IC50 = 1.64 mM (α-glucosidase) | nih.govresearchgate.net |

Influence of Substituents at C-2 (Ethanol Moiety) and Other Positions on Activity

Modifications to the C-2 ethanol side chain and other positions on the pyrrolidine ring can systematically alter the compound's biological activity, providing a deeper understanding of the SAR. The hydroxyl group of the ethanol moiety is a potential hydrogen bond donor and acceptor, and its presence and location are often critical for interaction with a biological target.

SAR studies on various pyrrolidine derivatives have shown that both the nature and the position of substituents are crucial. For example, in a series of pyrrolidine pentamine derivatives, modifications at different positions (R1, R4, R5) led to significant changes in inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib. mdpi.com Similarly, studies on pyrrolidine-based inhibitors of α-amylase and α-glucosidase showed that the nature of substituents on an attached aromatic ring (electron-donating vs. electron-withdrawing) had a significant impact on inhibitory potency. nih.gov Altering the length, bulk, or polarity of the C-2 side chain of this compound would likely modulate its binding affinity and selectivity for its target. For instance, extending the ethanol chain, introducing branching, or replacing the hydroxyl group with other functional groups (e.g., an amine, a halogen, or a methoxy (B1213986) group) could probe the steric and electronic requirements of the binding pocket.

Stereochemical Effects on Binding Affinity and Activity

Biological systems, such as enzymes and receptors, are chiral environments. Consequently, the stereochemistry of a ligand plays a pivotal role in its biological activity. nih.gov The two enantiomers of a chiral drug can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov this compound contains a stereocenter at the C-2 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers.

The spatial orientation of the substituents on the pyrrolidine ring can lead to different biological profiles due to distinct binding modes with enantioselective proteins. nih.gov It is common for one enantiomer to be significantly more active than the other (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects (the distomer). nih.gov The absolute configuration of the chiral centers determines the precise three-dimensional arrangement of the functional groups, such as the N-acetyl and C-2 ethanol moieties. This arrangement must be complementary to the binding site of the target protein for optimal interaction. nih.gov Therefore, the separate synthesis and biological evaluation of the (R)- and (S)-enantiomers of this compound are essential steps in a comprehensive SAR study.

Computational Approaches to SAR Elucidation (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying how changes in molecular descriptors affect activity, QSAR models can predict the activity of novel compounds and guide the design of more potent analogues.

For pyrrolidine derivatives, various QSAR studies have been successfully applied. nih.govresearchgate.netnih.gov These studies typically involve calculating a range of molecular descriptors, including steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters. A statistical model is then built to correlate these descriptors with the observed biological activity. For example, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents revealed that the activity depended mainly on specific quantum chemical and molecular modeling descriptors. nih.govresearchgate.net Such models can generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold, providing intuitive guidance for structural modification. nih.gov Applying a similar QSAR approach to a series of this compound analogues could identify the key physicochemical properties that govern their activity.

| Compound Series | Biological Activity | QSAR Model Type | Key Findings/Descriptors | Reference |

|---|---|---|---|---|

| 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Antiarrhythmic | 3D-QSAR | Activity depends on PCR and JGI4 descriptors. | nih.govresearchgate.net |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2-p53 Inhibition | CoMSIA/S+H+A | Steric, H-bond, and acceptor fields are important. | scispace.com |

| Pyrrolidine Derivatives | Mcl-1 Inhibition | CoMFA, CoMSIA, HQSAR | Models showed good stability and predictability for designing new inhibitors. | nih.gov |

| Benzofuran-based hybrids | Vasodilator | 2D-QSAR | Model validated by observed vs. predicted bio-observations. | mdpi.com |

Advanced Analytical Methodologies in 1 Acetylpyrrolidine 2 Ethanol Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of 1-Acetylpyrrolidine-2-ethanol in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the unambiguous assignment of the molecule's chemical skeleton.

Due to the restricted rotation around the amide C-N bond, it is common for N-acetylated proline derivatives to exist as a mixture of two slowly interconverting E/Z rotamers (or conformers) at room temperature. This phenomenon can lead to the observation of two distinct sets of signals for some or all of the atoms in both ¹H and ¹³C NMR spectra, complicating the interpretation but also providing valuable structural insight.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The predicted chemical shifts (δ) for this compound are influenced by the electron-withdrawing effects of the acetyl and hydroxyl groups.

Predicted ¹H-NMR Data for this compound Predicted for CDCl₃ solvent. Values can vary based on solvent and the presence of rotamers.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (Acetyl) | ~2.1 | Singlet (s) |

| CH₂ (Pyrrolidine) | ~1.8 - 2.2 | Multiplet (m) |

| CH₂ (Pyrrolidine) | ~1.8 - 2.2 | Multiplet (m) |

| CH (Pyrrolidine) | ~4.0 - 4.3 | Multiplet (m) |

| CH₂ (Pyrrolidine N-CH₂) | ~3.4 - 3.6 | Multiplet (m) |

| CH₂ (Ethanol CH₂-CH) | ~1.7 - 1.9 | Multiplet (m) |

| CH₂ (Ethanol CH₂-OH) | ~3.6 - 3.8 | Multiplet (m) |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the acetyl group and the carbons bonded to nitrogen and oxygen are characteristically shifted downfield. liverpool.ac.uk

Predicted ¹³C-NMR Data for this compound Predicted for CDCl₃ solvent. Values can vary based on solvent and the presence of rotamers.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (Acetyl) | ~22 |

| C=O (Acetyl) | ~170 |

| CH₂ (Pyrrolidine) | ~22 - 25 |

| CH₂ (Pyrrolidine) | ~28 - 31 |

| CH (Pyrrolidine) | ~58 - 62 |

| CH₂ (Pyrrolidine N-CH₂) | ~45 - 49 |

| CH₂ (Ethanol CH₂-CH) | ~35 - 39 |

Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. With a molecular formula of C₈H₁₅NO₂, its monoisotopic mass is approximately 157.11 Da.

Upon ionization, typically by electron impact (EI) in GC-MS or electrospray ionization (ESI) in LC-MS, the molecular ion ([M]⁺• or protonated molecule [M+H]⁺) is formed. This ion then undergoes characteristic fragmentation. The fragmentation of alcohols often proceeds via α-cleavage (cleavage of the C-C bond adjacent to the oxygen) or dehydration (loss of H₂O). libretexts.orglibretexts.org Amides also undergo α-cleavage adjacent to the carbonyl group.

Key fragmentation pathways for this compound would likely include:

α-cleavage at the ethanol (B145695) side chain, leading to the loss of a •CH₂OH radical (mass 31), resulting in a major fragment ion.

Cleavage of the entire ethanol side chain.

Loss of the acetyl group (CH₃CO•, mass 43) or ketene (B1206846) (CH₂=C=O, mass 42).

Cleavage of the pyrrolidine (B122466) ring, a common pathway for pyrrolidine derivatives. nih.gov

Loss of a water molecule ([M-18]) from the alcohol group. libretexts.org

Predicted Key Mass Fragments for this compound

| m/z Value | Possible Identity | Fragmentation Pathway |

|---|---|---|

| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 140 | [M - OH]⁺ | Loss of hydroxyl radical |

| 126 | [M - CH₂OH]⁺ | α-cleavage at the alcohol |

| 114 | [M - CH₃CO]⁺ | Loss of acetyl radical |

| 84 | [C₅H₈N]⁺ | Cleavage of ethanol and acetyl groups |

| 70 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would be dominated by absorptions corresponding to its alcohol and tertiary amide groups.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong, Sharp |

The broad O-H stretching band is a hallmark of the alcohol functional group. The strong, sharp absorption in the 1630-1680 cm⁻¹ region is characteristic of the carbonyl group in a tertiary amide, distinguishing it from other carbonyl compounds like ketones or esters. nist.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about electronic transitions within a molecule. For this compound, the primary chromophore is the amide carbonyl group (C=O). Saturated amides typically exhibit a weak absorption maximum (λmax) around 210-220 nm, corresponding to an n→π* electronic transition. This absorption is generally of low intensity. The molecule is not expected to absorb significantly in the visible region of the spectrum.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or complex matrices and for determining its purity. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity and low volatility.

Mode: Reversed-phase HPLC (RP-HPLC) would be the most common mode.

Stationary Phase: A C18 (octadecylsilyl) or C8 column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, is employed. impactfactor.orgpensoft.net The polarity of the mobile phase is adjusted to achieve optimal retention and separation.

Detection: UV detection at a low wavelength (~210-220 nm) is suitable for detecting the amide chromophore. impactfactor.org If higher sensitivity is required, or for analysis in complex matrices, coupling the HPLC to a mass spectrometer (LC-MS) is a powerful option. researchgate.net

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. While this compound has some volatility, the presence of the polar hydroxyl group can lead to peak tailing and potential thermal degradation at high injector temperatures.

To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile, and more thermally stable ether, such as a trimethylsilyl (B98337) (TMS) ether, prior to GC analysis. nih.gov

Column: A non-polar or mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is generally effective for separating a wide range of compounds. nih.govphcogj.com

Detection: A Flame Ionization Detector (FID) provides universal detection for organic compounds. However, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method as it provides both separation and structural identification. chemsociety.org.ngresearchgate.net The mass spectrometer can be operated in full-scan mode to acquire fragmentation patterns for identification or in selected ion monitoring (SIM) mode for sensitive and selective quantification.

Advanced Quantification Techniques

In the landscape of modern analytical chemistry, the precise and accurate measurement of chemical compounds is paramount. For a substance like this compound, which may be present in complex matrices or at low concentrations, advanced analytical methodologies are indispensable for obtaining reliable data. These techniques not only offer high sensitivity and specificity but also provide insights into the behavior of the compound in different environments. This section delves into two such powerful methods: Stable Isotope Dilution Assays (SIDA) for quantification and Dynamic Light Scattering (DLS) for characterizing its behavior in solution.

Stable Isotope Dilution Assays (SIDA) for Precise Quantification

Stable Isotope Dilution Analysis (SIDA) stands as a gold standard for quantitative analysis, particularly when coupled with mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The principle of SIDA lies in the use of an internal standard that is a stable isotope-labeled version of the analyte of interest. This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The key advantage of SIDA is its ability to compensate for sample loss during extraction, purification, and analysis, as well as for variations in instrument response. Since the isotopically labeled internal standard behaves identically to the native analyte throughout the sample preparation and analysis process, any losses or variations will affect both compounds equally. The quantification is based on the ratio of the signal from the native analyte to that of the known amount of the added internal standard. This approach significantly improves the accuracy and precision of the quantification.

In the context of this compound, a SIDA method would involve the synthesis of an isotopically labeled analogue, for instance, this compound-d₄, where four hydrogen atoms are replaced with deuterium. A known amount of this internal standard would be added to a sample at the earliest stage of preparation. Following extraction and cleanup, the sample would be analyzed by LC-MS/MS. The mass spectrometer would be set to monitor specific mass transitions for both the native this compound and its deuterated counterpart. The ratio of their peak areas would then be used to calculate the exact concentration of this compound in the original sample. This methodology is particularly valuable in complex biological or environmental samples where matrix effects can interfere with accurate quantification.

The development and validation of a SIDA method for this compound would involve a rigorous assessment of its performance characteristics. This includes establishing the linearity of the method over a specific concentration range, determining the limit of detection (LOD) and limit of quantification (LOQ), and evaluating its accuracy and precision. The accuracy is typically assessed by analyzing spiked samples with known concentrations of the analyte and comparing the measured values to the true values. Precision is evaluated by repeatedly analyzing the same sample to determine the degree of variation in the results, often expressed as the relative standard deviation (RSD).

Table 1: Hypothetical Validation Data for SIDA Quantification of this compound

| Parameter | Value |

|---|---|

| Linearity (r²) | >0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (RSD) | <5% |

Dynamic Light Scattering (DLS) for Aggregation and Solution Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in a solution. DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic radius (R_h) can be calculated using the Stokes-Einstein equation.

The compound this compound possesses an amphiphilic character due to its polar acetyl and hydroxyl groups and its less polar pyrrolidine ring and ethyl chain. Amphiphilic molecules have the potential to self-assemble in aqueous solutions to form aggregates, such as micelles, once a certain concentration, known as the critical aggregation concentration (CAC) or critical micelle concentration (CMC), is reached. This aggregation behavior can significantly influence the compound's properties and interactions in a given system.

DLS is a powerful tool for investigating such aggregation phenomena. By measuring the apparent hydrodynamic radius of this compound in solution at various concentrations, the onset of aggregation can be detected. Below the CAC, the measured size would correspond to that of individual molecules (monomers). As the concentration increases and surpasses the CAC, the formation of larger aggregates would be indicated by a significant increase in the measured hydrodynamic radius.

A typical DLS study of this compound would involve preparing a series of solutions with increasing concentrations of the compound. Each solution would be analyzed by DLS to determine the average hydrodynamic radius and the size distribution of the scattering species. A plot of the apparent hydrodynamic radius as a function of concentration would reveal a distinct inflection point, which corresponds to the CAC. This information is crucial for understanding the solution behavior of this compound and can have implications for its formulation and application in various fields. The study of how factors like temperature, pH, and ionic strength affect the aggregation behavior can also be readily investigated using DLS.

Table 2: Hypothetical DLS Data for this compound in Aqueous Solution

| Concentration (mM) | Apparent Hydrodynamic Radius (nm) | Polydispersity Index (PDI) |

|---|---|---|

| 0.1 | 0.8 | 0.15 |

| 0.5 | 0.9 | 0.18 |

| 1.0 | 1.1 | 0.20 |

| 2.0 | 1.2 | 0.22 |

| 5.0 | 15.3 | 0.35 |

| 10.0 | 25.8 | 0.30 |

| 20.0 | 28.1 | 0.28 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a molecule like 1-Acetylpyrrolidine-2-ethanol, DFT can provide insights into electron distribution, molecular orbital energies, and sites susceptible to electrophilic or nucleophilic attack.

Studies on related pyrrolidone and pyrroline derivatives have utilized DFT to understand reaction mechanisms and tautomeric stability. For instance, DFT calculations at the B3LYP/6-311++G(2d,2p) level have been used to determine the relative stability of tautomers in substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, showing that energy differences can be as small as 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model beilstein-journals.org. Such calculations can also map the potential energy surface of a reaction, identifying the pathway with the lowest activation energy and confirming that product formation is often under kinetic rather than thermodynamic control beilstein-journals.org.

For this compound, a DFT analysis would likely involve:

Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electron donation (HOMO) and acceptance (LUMO).

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich regions (typically around the oxygen atoms of the acetyl and hydroxyl groups) and electron-poor regions. These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding.

Reactivity Descriptors: Global reactivity descriptors like electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. Local reactivity can be predicted using Fukui functions, which identify the most reactive atomic sites within the molecule.

Theoretical studies on ethanol have shown that DFT can be used to investigate its decomposition pathways on catalyst surfaces, identifying the transition state energies for C-C and C-O bond cleavage researchgate.net. Similar principles would apply to the ethanol side chain of this compound, providing data on its metabolic stability and potential degradation pathways.

| Computational Method | Application to this compound (Predicted) | Insights Gained from Analogs |

| DFT (B3LYP) | Determination of HOMO-LUMO energies and gap. | Used to assess tautomeric stability and reaction barriers in pyrrolinone derivatives beilstein-journals.org. |

| ESP Mapping | Visualization of charge distribution to predict interaction sites. | Helps understand intermolecular forces and hydrogen bonding capabilities. |

| Fukui Functions | Identification of specific atomic sites prone to nucleophilic/electrophilic attack. | Provides a detailed map of local reactivity within the molecule. |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are essential computational techniques for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular Docking: Docking studies on a wide range of pyrrolidine (B122466) derivatives have demonstrated their potential to inhibit various enzymes. For example, N-acetylpyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes treatment nih.govnih.gov. In these studies, docking simulations predict the binding mode and affinity of the compounds within the enzyme's active site. Key interactions, such as hydrogen bonds and hydrophobic contacts, are identified.

A typical molecular docking study for this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure (e.g., adding hydrogen atoms, removing water molecules) and the 3D structure of this compound.

Using a docking algorithm (e.g., AutoDock Vina) to place the ligand into the protein's binding site in various orientations and conformations.

Scoring the resulting poses based on binding energy to identify the most favorable binding mode.

For instance, docking of pyrrolidine derivatives with α-amylase has revealed hydrophobic interactions with amino acid residues like tryptophan (Trp59), tyrosine (Tyr62), and histidine (His201) nih.gov. The hydroxyl group of the ethanol side chain and the carbonyl oxygen of the acetyl group in this compound would be predicted to form crucial hydrogen bonds with polar residues in a target's active site.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. An MD simulation treats atoms as classical particles and solves Newton's equations of motion, providing a dynamic view of the complex. Studies on pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have used 100-nanosecond MD simulations to confirm that the docked compounds form stable complexes with the enzyme researchgate.net. For this compound, an MD simulation would reveal the flexibility of the ligand in the binding pocket and the persistence of key intermolecular interactions, providing a more accurate estimation of binding affinity.

| Technique | Objective | Example from Pyrrolidine Derivative Research |

| Molecular Docking | Predict binding pose and affinity of a ligand to a protein target. | Pyrrolidine derivatives docked into α-amylase and α-glucosidase to predict inhibitory potential nih.gov. |

| Molecular Dynamics | Evaluate the stability of the ligand-protein complex over time. | 100 ns simulations confirmed stable binding of pyrrolidin-2-one derivatives to acetylcholinesterase researchgate.net. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of pyrrolidine derivatives. For example, a 2D-QSAR analysis was conducted on N-phenylpyrrolidin-2-ones to model their inhibitory activity against the enzyme protoporphyrinogen oxidase imist.ma. In another study, a QSAR model for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives explained up to 91% of the variance in their antiarrhythmic activity nih.gov.

To develop a QSAR model for a series of compounds including this compound, the following steps would be taken:

Data Set Collection: A dataset of structurally related molecules with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., dipole moment), or 3D descriptors (e.g., solvent-accessible surface area).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds that were not used in model development nih.gov.

For pyrrolidin-2-one antiarrhythmic agents, statistical analysis showed that activity was mainly dependent on descriptors related to the principal component regression (PCR) and the 3D-molecule representation of structures based on electron diffraction (JGI4) nih.gov. A QSAR study involving this compound would likely find that descriptors related to its size, polarity (due to the acetyl and hydroxyl groups), and hydrogen bonding capacity are critical for predicting its biological activity.

| QSAR Step | Description | Relevance to this compound |

| Data Collection | Gather a set of pyrrolidine analogs with known activity. | A series of N-acylpyrrolidine-2-ethanol derivatives would be needed. |

| Descriptor Calculation | Compute molecular properties (e.g., logP, polar surface area, dipole moment). | Descriptors would quantify the properties of the acetyl and ethanol groups. |

| Model Building (MLR) | Create a statistical equation linking descriptors to activity. | The resulting equation could predict the activity of novel derivatives. |

| Validation | Test the model's predictive accuracy on new compounds. | Ensures the model is robust and not due to chance correlation nih.gov. |

Conformational Landscape and Energy Profile Studies

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers for converting between them.

The conformational landscape of this compound is primarily defined by two features:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and can adopt various "puckered" or "envelope" conformations. The specific pucker is influenced by the substituents on the ring.

Amide Bond Isomerization: The rotation around the C-N bond of the N-acetyl group is restricted, leading to the existence of cis and trans isomers.

Extensive studies on N-acetyl-L-proline (which has a carboxylic acid group instead of a 2-ethanol group) provide significant insight into this behavior. NMR spectroscopy has shown that in aqueous solution, N-acetyl-proline exists as a mixture of cis and trans isomers nih.govodinity.com. The trans conformation is generally more dominant, but the population of the cis isomer can be significant and is highly dependent on the solvent's polarity and pH odinity.com. For example, in nonpolar solvents, the trans isomer is more prevalent, while in basic solutions that deprotonate the carboxylic acid, electrostatic repulsion can favor the cis form odinity.com.

Computational studies on N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe₂) using ab initio methods have calculated the rotational barriers for the cis-trans isomerization nih.gov. These barriers increase with solvent polarity. The dominant conformation for this analog was found to be the polyproline II structure, which has a trans prolyl peptide bond nih.gov.

For this compound, it can be predicted that it also exists as a mixture of cis and trans amide isomers. The ethanol side chain can form an intramolecular hydrogen bond with the acetyl oxygen, which could influence the conformational preference and the energy barrier between isomers. Theoretical calculations could precisely determine the relative energies of the different conformers and the transition state energies connecting them, providing a complete energy profile of the molecule.

| Conformational Feature | Description | Findings from N-acetyl-proline Analogs |

| Amide Isomerization | Restricted rotation around the N-acetyl C-N bond creates cis and trans conformers. | Exists as a mixture of isomers in solution; the trans form is often dominant but is solvent-dependent nih.govodinity.com. |

| Ring Puckering | The five-membered ring adopts non-planar envelope conformations. | The specific pucker (e.g., Cγ-exo or Cγ-endo) is influenced by substituents. |

| Rotational Barriers | The energy required to convert between cis and trans isomers. | Calculated to be high and to increase with solvent polarity nih.gov. |

Biological Activity and Mechanistic Research in Vitro and Preclinical Models

Enzyme Modulation Studies

The capacity of pyrrolidine-based compounds to interact with and modulate the activity of various enzymes has been a subject of scientific inquiry. Research in this area has extended to derivatives of 1-Acetylpyrrolidine-2-ethanol, with a particular focus on their potential as enzyme inhibitors.

Glycosidase Inhibition Research (e.g., α-Glucosidase, α-Amylase)

Derivatives of N-acetylpyrrolidine have been synthesized and evaluated for their inhibitory effects on carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. nih.govnih.govnih.govresearchgate.net These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing high blood glucose levels. nih.govnih.gov

In one study, two N-substituted-2-acetylpyrrolidine derivatives, N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, were investigated. Both compounds demonstrated the ability to inhibit α-glucosidase and α-amylase. nih.govnih.gov The N-benzyl derivative, in particular, showed significant inhibitory potential against α-glucosidase, with a reported IC50 value of 0.52 ± 0.02 mM. nih.govnih.gov Kinetic analysis revealed that these derivatives function as mixed-type inhibitors for both enzymes. nih.govnih.gov

Below is a summary of the inhibitory activity of these N-acetylpyrrolidine derivatives:

| Compound | Target Enzyme | IC50 Value (mM) |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 |

| N-(tosyl)-2-acetylpyrrolidine | α-Glucosidase | 1.64 ± 0.08 |

| N-(benzyl)-2-acetylpyrrolidine | α-Amylase | 2.72 ± 0.09 |

| N-(tosyl)-2-acetylpyrrolidine | α-Amylase | 3.21 ± 0.65 |

Peptidase and Hydrolase Enzyme System Interactions (e.g., Keap1, DPP-IV, Leukotriene A4 Hydrolase)

The pyrrolidine (B122466) scaffold is a key structural feature in various inhibitors of peptidase and hydrolase enzymes.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The pyrrolidine ring is a core component of several DPP-IV inhibitors. researchgate.netgoogle.com DPP-IV is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose. nih.gov Vildagliptin, a potent and selective DPP-IV inhibitor, features a pyrrolidine-2-carbonitrile moiety. researchgate.net This class of compounds has been shown to be effective in improving glycemic control. nih.gov The selectivity of pyrrolidine-based inhibitors for DPP-IV over other related enzymes like DPP8 and DPP9 is an important consideration in drug development to minimize potential side effects. nih.gov

Leukotriene A4 Hydrolase (LTA4H) Inhibition: LTA4H is a bifunctional zinc metalloenzyme with both epoxide hydrolase and aminopeptidase activities. uniprot.org It catalyzes the conversion of Leukotriene A4 to Leukotriene B4, a pro-inflammatory mediator. uniprot.orgpatsnap.comresearchgate.net Inhibition of LTA4H is a therapeutic strategy for inflammatory conditions. patsnap.comnih.govnih.gov While specific studies on this compound are not available, the broader class of compounds targeting LTA4H is an active area of research. researchgate.netnih.govnih.gov

Kelch-like ECH-associated Protein 1 (Keap1) Interaction: Keap1 is a key regulator of the cellular antioxidant response through its interaction with the transcription factor Nrf2. nih.govnih.govresearchgate.net The Keap1-Nrf2 protein-protein interaction is a target for therapeutic intervention in diseases associated with oxidative stress. researchgate.netresearchgate.net Small molecules that disrupt this interaction can lead to the activation of the antioxidant response element pathway. researchgate.net While direct interaction studies with this compound are lacking, the development of molecules that modulate the Keap1-Nrf2 pathway is a significant area of research. nih.govnih.govresearchgate.net

Receptor Interaction Investigations

The interaction of pyrrolidine-containing compounds with various receptor systems, particularly G-protein coupled receptors (GPCRs), has been explored in preclinical research.

Modulation of G-Protein Coupled Receptors (GPCRs) (e.g., Calcium-Sensing Receptors, Dopamine Receptors, Orexin Receptors)

Calcium-Sensing Receptor (CaSR): Novel 1-arylmethyl pyrrolidin-2-yl ethanol (B145695) amines have been identified as antagonists of the Calcium-Sensing Receptor (CaSR). nih.govkuleuven.be The CaSR is a GPCR that plays a crucial role in maintaining calcium homeostasis. researchgate.netmedchemexpress.com Antagonism of this receptor can lead to an increase in parathyroid hormone secretion, which is being investigated as a potential anabolic treatment for osteoporosis. researchgate.net A 3D quantitative structure-activity relationship study suggested that these molecules adopt a U-shaped conformation, enabling them to antagonize the CaSR with potencies comparable to known antagonists like NPS-2143. nih.gov

Dopamine Receptors: The dopamine system is implicated in the rewarding and reinforcing effects of substances like ethanol. nih.govscispace.com Studies have investigated the role of dopamine D1-like and D2-like receptors in mediating these effects. nih.govscispace.com Research has shown that blockade of D1-like receptors can impair the development of ethanol-induced conditioned place preference in animal models, suggesting a role for this receptor subtype in ethanol's rewarding effects. nih.govscispace.com Long-term alcohol consumption has been shown to potentially lead to a reorganization of D2 receptor complexes in the brain. nih.gov

Orexin Receptors: The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), is involved in regulating various physiological functions, including wakefulness and reward-seeking behaviors. nih.govnih.govfrontiersin.org Research has indicated that antagonists of both orexin receptors can reduce ethanol self-administration in animal models of high alcohol consumption. nih.govresearchgate.net Specifically, blockade of the OX2 receptor has been shown to attenuate ethanol self-administration and reinstatement of ethanol-seeking behavior. researchgate.net These findings suggest that the orexin system is a potential target for interventions aimed at reducing excessive alcohol consumption. researchgate.net

Ligand Binding Kinetics and Thermodynamics at Receptor Sites

The study of ligand-receptor binding kinetics, including association and dissociation rates, provides valuable insights into the mechanism of action and potential in vivo efficacy of a compound. nih.govnih.gov These kinetic parameters can be crucial for understanding the duration of action and the competitive nature of a ligand in the presence of endogenous molecules. nih.gov While specific kinetic and thermodynamic data for the binding of this compound to its potential receptor targets are not currently available in the public domain, this remains an important area for future investigation to fully characterize its pharmacological profile.

Cellular Pathway Modulation Studies

The intracellular signaling pathways affected by ethanol are complex and involve a multitude of kinases, phosphatases, and other signaling molecules. nih.govnih.govresearchgate.net Ethanol has been shown to modulate the activity of pathways such as the mitogen-activated protein kinase (MAPK) cascade, leading to changes in gene expression. nih.gov It can also influence signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). researchgate.net Furthermore, ethanol can impact the function of scaffolding proteins that organize signaling complexes and can induce epigenetic modifications that regulate gene expression. nih.gov The specific cellular pathways modulated by this compound have not yet been elucidated and represent an open avenue for future research.

Research on this compound Remains Undisclosed

Comprehensive searches for the chemical compound this compound have yielded no specific information regarding its biological activity or mechanistic research. As of the current date, publicly available scientific literature does not appear to contain studies on the ex vivo and in vitro biological sample analysis of this particular compound, nor are there published investigations into its mechanistic insights using model organisms.

The significant lack of data prevents a detailed discussion on the preclinical models for mechanistic elucidation of this compound. Consequently, information regarding its analysis in biological samples and its effects in model organisms is not available.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the potential biological roles and mechanisms of action of this compound. Without such studies, any discussion on its biological activity remains speculative.

Comparative Studies and Analog Development

Comparison with Structurally Analogous Pyrrolidine (B122466) Derivatives

The biological activity of a pyrrolidine-based compound is heavily influenced by the nature and position of its substituents. The five-membered, non-planar pyrrolidine ring allows for a rich exploration of three-dimensional space, a key advantage over flat aromatic rings. nih.gov When compared to its carbocyclic counterpart, cyclopentane, the nitrogen atom in the pyrrolidine ring introduces polarity and a dipole moment. nih.gov

Structurally analogous compounds to 1-Acetylpyrrolidine-2-ethanol include other substituted pyrrolidines that have been investigated for a wide range of biological activities. For instance, a class of compounds described as 1-arylmethyl pyrrolidin-2-yl ethanol (B145695) amines has been identified as potent antagonists of the calcium-sensing receptor. nih.gov These molecules share the core pyrrolidin-2-yl ethanol structure but feature a large arylmethyl group on the nitrogen instead of the smaller acetyl group.

Other related structures include pyrrolidinones (also known as γ-lactams), which are five-membered rings containing a carbonyl group adjacent to the nitrogen. beilstein-journals.org These derivatives serve as building blocks for a variety of synthetic drugs and are found in natural products with antimicrobial and antimalarial activities. beilstein-journals.org For example, different series of pyrrolidinone derivatives have been developed as agonists for the Formyl peptide receptor 2 (FPR2) and as inhibitors of acetylcholinesterase, demonstrating the versatility of this scaffold. researchgate.netnih.gov

Table 1: Comparison of Structurally Related Pyrrolidine Scaffolds

| Compound Class | Key Structural Feature | Reported Biological Target/Activity | Reference |

|---|---|---|---|

| 1-Arylmethyl pyrrolidin-2-yl ethanol amines | Pyrrolidine ring with ethanol at C2 and arylmethyl at N1 | Calcium-Sensing Receptor (CaSR) Antagonism | nih.gov |

| Pyrrolidin-2-ones | Carbonyl group at C2 of the pyrrolidine ring | Acetylcholinesterase (AChE) Inhibition | researchgate.net |

| Substituted Pyrrolidinones | Pyrrolidinone scaffold with various substituents | Formyl Peptide Receptor 2 (FPR2) Agonism | nih.gov |

| 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Two carbonyl groups at C2 and C3 | Synthetic intermediates for medicinal chemistry | beilstein-journals.org |

Design and Synthesis of Novel Analogs for Enhanced Activity or Selectivity

The design of novel analogs of a lead compound is often guided by computational methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov For example, in the development of Formyl peptide receptor 2 (FPR2) agonists, a pharmacophore model was used to screen databases for novel ligand structures, leading to the identification of active pyrrolidinone compounds. nih.gov Similarly, 3D-QSAR studies helped predict that certain antagonists of the calcium-sensing receptor adopt a specific U-shaped conformation, a hypothesis that guided the design of new 1-arylmethyl pyrrolidin-2-yl ethanol amines. nih.gov

Once designed, these novel analogs are produced through chemical synthesis. The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, for instance, has been achieved through multicomponent reactions involving aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate, followed by reaction with aliphatic amines. beilstein-journals.org Such synthetic routes allow for the creation of a library of related compounds where substituents can be systematically varied to probe their effect on biological activity.

The goal of this iterative process of design and synthesis is often to enhance a compound's activity or its selectivity for a specific biological target. In the development of FPR2 agonists, researchers found that attaching heterocyclic rings like pyrazole directly to the pyrrolidinone scaffold boosted agonistic activity. nih.gov Further testing of the most promising compounds demonstrated selectivity for the target receptor FPR2 over the related FPR1. nih.gov

Table 2: Strategies in Analog Design and Development

| Design Strategy | Application Example | Objective/Outcome | Reference |

|---|---|---|---|

| Pharmacophore Modeling & Database Screening | Identification of pyrrolidinone-based FPR2 agonists | Discovery of novel, active ligand structures from a large database. | nih.gov |

| 3D-Quantitative Structure-Activity Relationship (QSAR) | Design of 1-arylmethyl pyrrolidin-2-yl ethanol amines | Guided the design of potent antagonists based on a predicted bioactive conformation. | nih.gov |

| Systematic Structural Modification | Attaching heterocyclic rings to a pyrrolidinone scaffold | Increased agonistic activity and target selectivity. | nih.gov |

| Multicomponent Reactions | Synthesis of a library of pyrrolidine-2,3-diones | Efficiently create a diverse set of analogs for screening. | beilstein-journals.org |

Investigation of Stereoisomer Activity Differences

One of the most significant features of the pyrrolidine ring is the stereogenicity of its carbon atoms. nih.gov The spatial orientation of substituents can lead to vastly different biological profiles because of the specific three-dimensional interactions required for a molecule to bind to its protein target. nih.gov Therefore, a crucial part of analog development is the investigation of how different stereoisomers (enantiomers and diastereomers) affect activity.

The conformation of the pyrrolidine ring itself, a phenomenon known as "puckering," can be controlled by the nature of its substituents. Depending on stereoelectronic factors, the ring can adopt different "envelope" conformations (e.g., C-4-exo and -endo). nih.gov This conformational preference can position other substituents in spatially distinct locations, thereby influencing the molecule's ability to interact with its target.

Specific examples from related pyrrolidine derivatives highlight the importance of stereochemistry:

In one case, a 3-R-methylpyrrolidine derivative was found to be a pure antagonist for the estrogen receptor α (ERα), whereas the corresponding 3-S-methylpyrrolidine was not. nih.gov

For a series of RORγt agonists, a cis-configuration of substituents on the pyrrolidine ring was necessary to hold two phenyl rings in a specific stacked arrangement required for activity. nih.gov

Transposing a methyl group from the C3 to the C4 position on this same scaffold resulted in a complete loss of potency, underscoring the high degree of spatial precision required for biological function. nih.gov

These findings demonstrate that the synthesis and testing of individual stereoisomers are essential for fully understanding the structure-activity relationship of any chiral pyrrolidine derivative, including analogs of this compound.

Future Research Directions and Applications in Academic Research

Exploration of Novel Synthetic Routes and Catalytic Methods

Future research will undoubtedly focus on developing efficient, stereoselective, and sustainable methods for synthesizing 1-Acetylpyrrolidine-2-ethanol and its analogues. While classical synthesis might involve the N-acetylation of 2-pyrrolidine ethanol (B145695), advancing beyond this requires the exploration of more innovative strategies.

Key areas for investigation include:

Catalytic C-H Activation: Modern synthetic methods, such as copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds, could provide novel pathways to construct the pyrrolidine (B122466) ring with high regioselectivity. organic-chemistry.org

Asymmetric Catalysis: The development of chiral catalysts, such as iridium or rhodium complexes, could enable the enantioselective synthesis of specific stereoisomers of this compound. organic-chemistry.org This is crucial as different stereoisomers often exhibit distinct biological activities. nih.gov